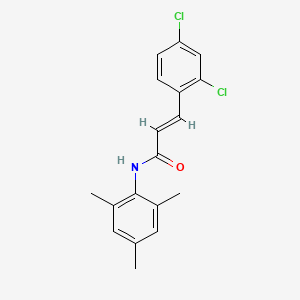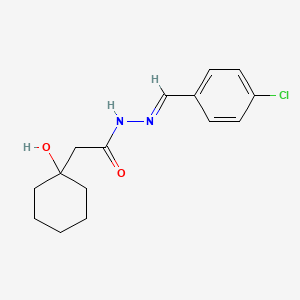![molecular formula C24H27N5O B5559357 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)
4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , due to its complex structure that incorporates naphthoyl, piperazinyl, piperidinyl, and pyrimidine groups, is anticipated to exhibit a wide range of chemical behaviors and interactions. These may include hydrogen bonding, π-π stacking, and various other intermolecular forces, which could influence its synthesis, structural characteristics, and reactivity.
Synthesis Analysis
While the specific synthesis of 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is not directly documented, related compounds have been synthesized through methods like slow solvent evaporation, which could be applicable here. This method involves the crystallization of molecular complexes from solutions, where the solute concentration gradually exceeds its solubility due to the slow removal of the solvent (Pang et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant involvement of hydrogen bonds and aromatic stacking interactions, such as C–H⋯π and π⋯π stacking, directing the packing modes in the crystal structures (Pang et al., 2015). These interactions are critical for understanding the structural properties of our compound of interest.
Chemical Reactions and Properties
Chemical reactions of similar compounds involve nucleophilic attack, separation of isomers, and transformations that yield compounds with a variety of biological activities. For instance, the synthesis of 4-piperazinopyrimidines bearing a methylthio substituent demonstrated a process that could be analogous to modifying the core structure of our compound (Mattioda et al., 1975).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are heavily influenced by the molecular interactions within the compound. For compounds with similar complexity, single-crystal X-ray diffraction studies have been instrumental in revealing the total or partial proton transfer in the crystals, affecting their physical properties (Pang et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for forming derivatives, can be inferred from the behavior of structurally similar compounds. For example, the synthesis and reactivity of enaminone derivatives show the potential for creating a wide range of biologically active molecules, suggesting that our compound may also serve as a precursor for various derivatives with significant properties (El Azab & Khaled, 2015).
Applications De Recherche Scientifique
Supramolecular Assemblies and Weak Interactions
Research into supramolecular assemblies of related compounds has demonstrated the significance of weak interactions, including hydrogen bonds and aromatic stacking interactions, in the formation of molecular complexes. These studies emphasize the role of such interactions in directing the packing modes of molecular crystals, which are crucial for understanding the properties of compounds like 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine. Investigations have shown that crystals can exhibit 3-D supramolecular networks extended by various hydrogen bonds and π⋯π stacking, which are essential for the development of functional materials and understanding their thermal stability (Pang et al., 2015).
Antibacterial and Antifungal Activities
Compounds structurally related to 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine have been synthesized and evaluated for their antibacterial and antifungal activities. Research has produced several new derivatives with promising results against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (El-Agrody et al., 2000).
Platelet Aggregation Inhibition
Piperazinyl-glutamate-pyrimidines, closely related to the structure of interest, have been prepared as potent P2Y12 antagonists, demonstrating exceptional potency in the inhibition of platelet aggregation. These findings suggest potential applications in preventing thrombotic events, with specific compounds showing good oral bioavailability and selectivity (Parlow et al., 2009).
Development of Fluorescent Probes
Research into 1,8-naphthalimide-based compounds, which share a structural motif with 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, has led to the synthesis of new fluorescent probes. These probes have been developed for potential applications in imaging and sensing due to their strong fluorescence, thermal stability, and good optical properties. Such compounds could be utilized in biological imaging and as sensors for detecting various environmental and biological analytes (Ren et al., 2019).
Antimicrobial and Antitumor Agents
Synthesis and evaluation of novel compounds with structures similar to 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine have shown significant antimicrobial and antitumor activities. These studies indicate the therapeutic potential of such compounds, highlighting their role in developing new treatments for infectious diseases and cancer (El Azab & Khaled, 2015).
Propriétés
IUPAC Name |
naphthalen-1-yl-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c30-23(21-10-6-8-19-7-2-3-9-20(19)21)28-17-15-27(16-18-28)22-11-12-25-24(26-22)29-13-4-1-5-14-29/h2-3,6-12H,1,4-5,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIIGQOSSWRGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)
![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)
![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)
